molecular formula C23H19N5O4 B6552011 2-(2-methoxyphenyl)-5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040673-22-0

2-(2-methoxyphenyl)-5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6552011
CAS No.: 1040673-22-0
M. Wt: 429.4 g/mol
InChI Key: IIYOMTASKWVJDO-UHFFFAOYSA-N
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Description

This heterocyclic compound features a pyrazolo[1,5-a]pyrazin-4-one core substituted at the 2-position with a 2-methoxyphenyl group and at the 5-position with a [3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl moiety. The 1,2,4-oxadiazole ring enhances metabolic stability and contributes to π-π stacking interactions in protein binding, while the methoxy groups may improve solubility and modulate electronic effects .

Properties

IUPAC Name

2-(2-methoxyphenyl)-5-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O4/c1-30-16-9-7-15(8-10-16)22-24-21(32-26-22)14-27-11-12-28-19(23(27)29)13-18(25-28)17-5-3-4-6-20(17)31-2/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYOMTASKWVJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5OC)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Pyrazolo-Pyrazinone Cores

2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

  • Substituents : 4-chlorophenyl (position 2) and 3,4-dimethoxyphenethyl (position 5).
  • Key Differences: The absence of an oxadiazole ring and the presence of a dihydropyrazinone ring reduce conformational rigidity compared to the target compound.
  • Synthesis : Prepared via multi-step reactions involving Suzuki coupling and cyclization .
  • Activity : Studied for protein interactions, with crystallographic data suggesting strong hydrophobic binding due to the chlorophenyl group .

5-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK66)

  • Core: Pyrazolo-pyrimidinone instead of pyrazinone.
  • Substituents : 4-methoxyphenyl (position 5) and phenyl (position 2).
  • Activity : Evaluated for kinase inhibition; the methoxyphenyl group enhances selectivity for ATP-binding pockets .
Analogues Incorporating 1,2,4-Oxadiazole Moieties

5-(3,4-Dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole Derivatives

  • Structure: Lack the pyrazolo-pyrazinone core but share the 1,2,4-oxadiazole ring.
  • Synthesis : Prepared via three-component cycloaddition, emphasizing the versatility of oxadiazole formation under mild conditions .
  • Activity : Demonstrated herbicidal and antimicrobial properties, attributed to the electron-withdrawing oxadiazole enhancing membrane permeability .

3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

  • Core : Pyrazolo-pyrimidine with trifluoromethyl and halogenated aryl groups.
  • Key Differences : The trifluoromethyl group increases lipophilicity, while halogen substituents improve target affinity.
  • Activity: Exhibits antitrypanosomal activity due to enhanced electron-deficient character .

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